(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

Medicinal Chemistry Drug Discovery Formulation Science

Essential building block for Wnt pathway inhibitors (Merck WO2015144290). The 4-hydroxypiperidine moiety is critical for nanomolar potency; simpler analogs cause significant activity loss. Moderate LogP (0.5448) ensures coupled products retain aqueous solubility for biological assays. Directly installs a privileged piperidine scaffold in one Suzuki step.

Molecular Formula C10H15BN2O3
Molecular Weight 222.05 g/mol
CAS No. 1446509-85-8
Cat. No. B1407111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid
CAS1446509-85-8
Molecular FormulaC10H15BN2O3
Molecular Weight222.05 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)N2CCC(CC2)O)(O)O
InChIInChI=1S/C10H15BN2O3/c14-9-3-5-13(6-4-9)10-2-1-8(7-12-10)11(15)16/h1-2,7,9,14-16H,3-6H2
InChIKeyWLLOYNRZGPFMQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (CAS 1446509-85-8) - Procurement, Structural Profile, and Core Identity


(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (CAS 1446509-85-8) is a heteroaryl boronic acid building block comprising a pyridine core substituted at the 6-position with a 4-hydroxypiperidine moiety and at the 3-position with a boronic acid group . Its molecular formula is C10H15BN2O3, with a molecular weight of 222.05 g/mol [1]. The compound is primarily employed as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl linkages in pharmaceutical and materials science applications . Its commercial availability as a research chemical is supported by multiple vendors with purity specifications ranging from 95% to 98% .

Why Generic Substitution Fails for (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid


Although (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid belongs to the broader class of 6-substituted pyridin-3-yl boronic acids, direct substitution with close analogs such as (6-fluoropyridin-3-yl)boronic acid, (6-morpholinopyridin-3-yl)boronic acid, or unsubstituted 3-pyridinylboronic acid is not chemically or functionally equivalent [1]. The 4-hydroxypiperidine substituent introduces a tertiary amine and a free hydroxyl group, which significantly alter the compound's polarity, hydrogen-bonding capacity, and steric profile compared to simpler analogs. These physicochemical differences can profoundly impact reaction yields, purification efficiency, and the biological activity of downstream products [2]. As highlighted in medicinal chemistry literature, 4-hydroxypiperidine-containing pyridines exhibit distinct pharmacokinetic and target-binding properties that are absent in non-hydroxylated or smaller-substituent analogs [3]. Therefore, substituting this specific building block with a more generic alternative risks compromising the integrity of structure-activity relationship (SAR) studies, reducing cross-coupling efficiency, or altering the selectivity profile of final drug candidates.

Quantitative Evidence Guide for (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid Differentiation


Enhanced Aqueous Solubility Compared to Unsubstituted and Fluorinated Pyridine Boronic Acids

The presence of the 4-hydroxypiperidine moiety significantly increases calculated hydrophilicity relative to comparator boronic acids. (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid has a calculated LogP of 0.5448, compared to 3-pyridinylboronic acid (LogP ~0.15-0.30) and (6-fluoropyridin-3-yl)boronic acid (LogP ~0.91-1.10) . This places the target compound in a favorable intermediate lipophilicity range (LogP 0.5-0.6), which is often associated with improved aqueous solubility for boronic acid building blocks without sacrificing membrane permeability potential in downstream drug candidates [1]. The addition of the 4-hydroxypiperidine group increases hydrogen bond acceptors from 3 (in 3-pyridinylboronic acid) to 5, and hydrogen bond donors from 2 to 3, enhancing water solubility compared to less polar analogs like (6-(piperidin-1-yl)pyridin-3-yl)boronic acid (HBD = 2) .

Medicinal Chemistry Drug Discovery Formulation Science

Incorporation into Wnt Pathway Inhibitors: Direct Structural Evidence from Patent Literature

The (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl) fragment is explicitly claimed as a key structural component in potent Wnt pathway inhibitors disclosed in patent WO2015144290 [1]. In these pyridyl piperidine compounds, the 4-hydroxypiperidine substituent on the pyridine ring is essential for achieving low nanomolar IC50 values against Wnt-dependent cancer cell lines. While exact IC50 values for the boronic acid building block itself are not available, the patent's SAR tables demonstrate that replacement of the 4-hydroxypiperidine with unsubstituted piperidine or other heterocycles leads to >10-fold loss in cellular potency [2]. This contrasts with 6-substituted pyridine boronic acids lacking the hydroxyl group (e.g., 6-(piperidin-1-yl)pyridin-3-ylboronic acid), which are not featured in these high-potency inhibitor series, suggesting that the free hydroxyl is a critical pharmacophoric element [3].

Cancer Therapeutics Wnt Signaling Kinase Inhibition

Higher Molecular Weight and Polar Surface Area Enable Distinct Chromatographic Behavior

The target compound has a molecular weight of 222.05 g/mol and a topological polar surface area (tPSA) of approximately 80 Ų, compared to 140.91 g/mol and ~53 Ų for (6-fluoropyridin-3-yl)boronic acid, and 208.02 g/mol and ~68 Ų for (6-morpholinopyridin-3-yl)boronic acid . The higher MW and tPSA of the hydroxypiperidine analog translate to increased retention on reverse-phase HPLC columns (e.g., C18) and altered elution profiles in normal-phase chromatography compared to smaller or less polar analogs . This differential behavior is critical for the purification of final compounds in medicinal chemistry workflows, as it allows for better separation from unreacted starting materials and byproducts. The presence of the free hydroxyl also enables orthogonal purification strategies, such as selective binding to diol-functionalized silica or boronate affinity resins .

Analytical Chemistry Purification Medicinal Chemistry

Optimal Application Scenarios for (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid in R&D and Industrial Procurement


Synthesis of Wnt Pathway Inhibitors for Oncology Drug Discovery

This compound is the preferred boronic acid building block for constructing pyridyl piperidine-based Wnt pathway inhibitors, as exemplified in Merck's patent series (WO2015144290) [1]. The 4-hydroxypiperidine moiety is essential for maintaining low nanomolar cellular potency, and substitution with simpler 6-substituted pyridine boronic acids results in significant loss of activity . Procurement of this specific building block ensures fidelity to the validated SAR and accelerates hit-to-lead optimization in Wnt-dependent cancer programs.

Preparation of Polar Biaryl Intermediates with Enhanced Aqueous Solubility

Owing to its intermediate LogP (0.5448) and increased hydrogen-bonding capacity, (6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is ideal for Suzuki-Miyaura couplings where the product must retain sufficient aqueous solubility for subsequent biological assays or formulation [1]. Compared to more lipophilic 6-fluoro or unsubstituted pyridine boronic acids, this compound yields biaryl products with improved solubility profiles, reducing the need for co-solvents or surfactants in in vitro testing .

Medicinal Chemistry Campaigns Targeting Kinases or GPCRs with a Preference for Hydroxypiperidine Motifs

The 4-hydroxypiperidine group is a recognized privileged structure in medicinal chemistry, appearing in numerous clinical candidates targeting kinases, GPCRs, and ion channels [1]. This boronic acid enables direct installation of this motif onto a pyridine core in a single Suzuki coupling step. This is more efficient than multi-step synthetic sequences required when starting from unsubstituted pyridine boronic acids followed by late-stage functionalization . The building block is particularly valuable in parallel synthesis libraries where diversity in the piperidine region is explored.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.